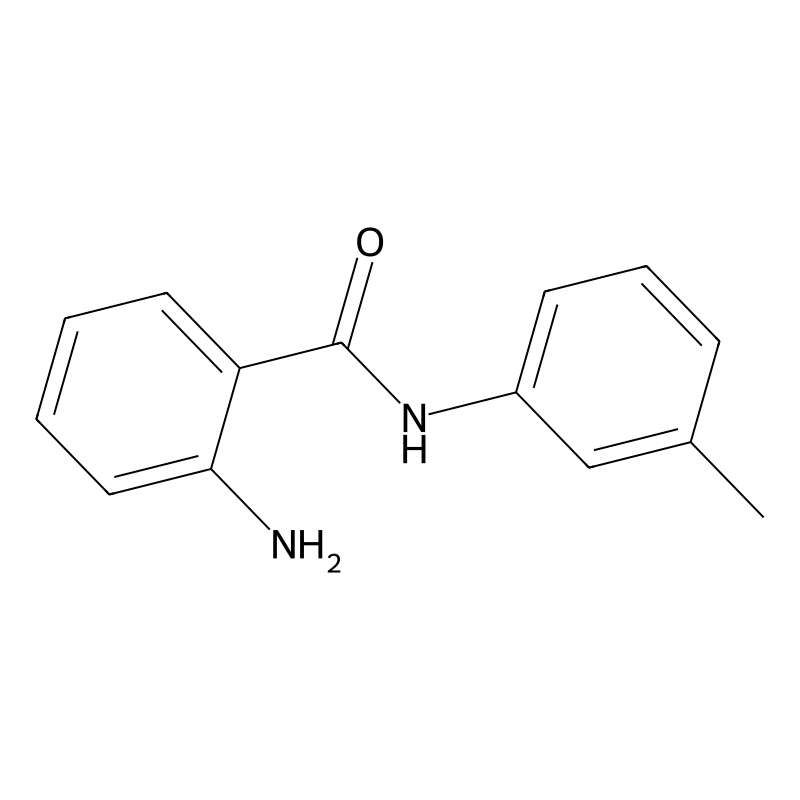

2-amino-N-(3-methylphenyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Drug Candidates

Antioxidant and Antibacterial Activities

Computational Fluid Dynamics

Synthesis of Sulphonamide Analogues

Drug Discovery

Industrial Applications

Specific Scientific Field: This application falls under the field of Industrial Chemistry .

Summary of the Application: Amide compounds, including “2-amino-N-(3-methylphenyl)benzamide”, have been widely used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

2-amino-N-(3-methylphenyl)benzamide is an organic compound characterized by the molecular formula . It features a benzamide structure with an amino group and a 3-methylphenyl substituent. This compound serves as an essential building block in medicinal chemistry, acting as an intermediate in the synthesis of various pharmaceutical agents. Its unique structural characteristics, including the presence of both an amino group and a benzamide moiety, contribute to its diverse reactivity and biological activity.

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

- Reduction: Reduction can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, converting the compound into amines or other reduced forms.

- Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles, allowing for the introduction of diverse functional groups.

These reactions highlight the compound's versatility in organic synthesis.

The biological activity of 2-amino-N-(3-methylphenyl)benzamide is notable, particularly in its role as a precursor for drug development. It has been investigated for potential antimicrobial and anticancer properties. The compound's ability to interact with specific biological targets makes it a valuable candidate in pharmacological research. Studies have shown that derivatives of this compound may exhibit significant inhibition against various cancer cell lines, suggesting its potential use in targeted therapies.

Two primary synthetic routes are employed for the preparation of 2-amino-N-(3-methylphenyl)benzamide:

- Acylation of 4-methyl-3-nitroaniline with Benzoyl Chloride: This method yields N-(4-methyl-3-nitrophenyl)benzamide as an intermediate.

- Selective Acylation of 4-methylbenzene-1,3-diamine with Benzoic Anhydride: This direct approach allows for high selectivity and yield, often achieving up to 85.7% within a short reaction time using continuous flow microreactor systems .

These methods demonstrate the efficiency and effectiveness of modern synthetic techniques in producing this compound.

2-amino-N-(3-methylphenyl)benzamide finds applications across various fields:

- Medicinal Chemistry: It serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting cancer and microbial infections.

- Industrial Chemistry: The compound is utilized in producing specialty chemicals and materials within industries such as plastics and agriculture.

- Research: It is employed in studies exploring new

Interaction studies involving 2-amino-N-(3-methylphenyl)benzamide focus on its biochemical pathways and mechanisms of action. Research indicates that this compound can modulate enzyme activities and influence signaling pathways within cells. Its interactions with specific molecular targets are crucial for understanding its potential therapeutic effects .

Several compounds share structural similarities with 2-amino-N-(3-methylphenyl)benzamide, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(3-Amino-4-methylphenyl)benzamide | Similar amide structure but different amino position | Different reactivity due to amino group positioning |

| 2,3-Dimethoxybenzamide | Methoxy groups instead of an amino group | Altered solubility and reactivity |

| N-(4-Methylphenyl)benzamide | Lacks the amino group at the second position | Different biological activity profile |

| 2-Amino-N-(2-methylphenyl)benzamide | Methyl group at the second position | Variations in pharmacological effects |

The uniqueness of 2-amino-N-(3-methylphenyl)benzamide lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological properties, making it particularly valuable in medicinal chemistry applications.

Molecular Structure and Composition

Molecular Formula and Weight Analysis

2-amino-N-(3-methylphenyl)benzamide possesses the molecular formula C₁₄H₁₄N₂O, representing a benzamide derivative with specific structural modifications [1] [2]. The compound exhibits a molecular weight of 226.27 grams per mole, with an exact mass of 226.126263138 daltons [1] [3]. The Chemical Abstracts Service registry number for this compound is 22312-62-5, providing unambiguous identification in chemical databases [1] [2].

The molecular composition consists of fourteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, arranged in a specific three-dimensional configuration that defines its chemical behavior [1]. The structural integrity of the molecule is maintained through a combination of covalent bonds connecting the benzamide core to the amino substituent and the 3-methylphenyl group [2].

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight (g/mol) | 226.27 |

| Exact Mass (Da) | 226.126263138 |

| CAS Number | 22312-62-5 |

Bond Characteristics and Molecular Geometry

The molecular geometry of 2-amino-N-(3-methylphenyl)benzamide is characterized by several distinct structural features that influence its overall conformation [5] [6]. The central amide functional group exhibits typical bond characteristics, with the carbonyl carbon-oxygen double bond measuring approximately 1.24-1.25 Ångströms and the carbon-nitrogen amide bond spanning 1.32-1.34 Ångströms [6] [7].

The dihedral angle between the amide group and the benzene ring typically ranges from 20 to 30 degrees, indicating a non-planar molecular arrangement [5] [6]. This geometric configuration results from the balance between steric hindrance and electronic effects within the molecule [8]. The endocyclic carbon-carbon-carbon bond angles within the benzene rings are approximately 117-120 degrees, consistent with aromatic ring geometry [9].

The amide fragment demonstrates near-planarity with a root mean square deviation of approximately 0.029 Ångströms for non-hydrogen atoms [10] [8]. This planarity facilitates electron delocalization across the amide functional group, contributing to the molecule's stability [7].

Functional Group Orientation

The functional group orientation in 2-amino-N-(3-methylphenyl)benzamide plays a crucial role in determining its chemical properties and reactivity [2]. The amino group positioned at the ortho position of the benzamide core creates opportunities for intramolecular hydrogen bonding interactions [11]. The 3-methylphenyl substituent attached to the amide nitrogen introduces steric effects that influence the overall molecular conformation .

The orientation of the amino group relative to the carbonyl oxygen enables the formation of a six-membered intramolecular hydrogen-bonded ring structure [11]. This configuration stabilizes specific conformational arrangements and affects the compound's spectroscopic properties [12] [13]. The methyl group on the phenyl ring occupies the meta position, providing electronic and steric influences that modulate the molecule's reactivity patterns [2].

Physical and Chemical Properties

Appearance and State

2-amino-N-(3-methylphenyl)benzamide typically appears as a solid at room temperature [2] [14]. The compound maintains its solid state under standard laboratory conditions, making it suitable for various analytical and synthetic applications [1]. Storage recommendations specify maintaining the compound at 4 degrees Celsius while protecting it from light exposure to preserve its chemical integrity [1].

The physical appearance of the compound is consistent with other benzamide derivatives, exhibiting characteristics typical of organic crystalline solids [15]. The solid-state properties facilitate handling and manipulation during experimental procedures and analytical characterization [14].

Melting and Boiling Points

While specific melting and boiling point data for 2-amino-N-(3-methylphenyl)benzamide are not extensively documented in the literature, comparison with structurally similar compounds provides insight into expected thermal properties [16] [14]. Related benzamide derivatives typically exhibit melting points in the range of 100-180 degrees Celsius [16] [17].

The thermal stability of the compound is influenced by the presence of the amino group and the substitution pattern on the aromatic rings [16]. The intermolecular hydrogen bonding capabilities of the amino and amide functional groups contribute to elevated melting points compared to unsubstituted analogs [10] [11].

Solubility Profile in Various Solvents

The solubility characteristics of 2-amino-N-(3-methylphenyl)benzamide are influenced by its polar functional groups and aromatic character [2]. The presence of both amino and amide functionalities enables hydrogen bonding interactions with polar solvents [2]. The compound demonstrates solubility in polar organic solvents, consistent with its molecular structure containing hydrogen bond donor and acceptor sites [2].

The 3-methylphenyl substituent introduces hydrophobic character that affects the overall solubility profile . The balance between polar functional groups and aromatic regions determines the compound's behavior in different solvent systems [2]. The molecular structure suggests favorable interactions with polar aprotic solvents and moderately polar protic solvents .

Spectroscopic Constants

The spectroscopic properties of 2-amino-N-(3-methylphenyl)benzamide reflect its molecular structure and functional group characteristics [18] [12]. Nuclear magnetic resonance spectroscopy reveals distinct resonances corresponding to the various proton environments within the molecule [12]. The amino group protons exhibit characteristic chemical shifts influenced by the electronic environment of the ortho-substituted benzamide core [12] [11].

Infrared spectroscopy demonstrates absorption bands corresponding to amino group stretching vibrations, amide carbonyl stretching, and aromatic carbon-carbon stretching modes [18] [12]. The specific frequencies of these vibrations provide information about the electronic environment and hydrogen bonding interactions within the molecule [11] [13]. Raman spectroscopy complements infrared analysis by revealing additional vibrational modes that characterize the molecular structure [11].

Computational Chemistry Parameters

Topological Polar Surface Area (TPSA)

The topological polar surface area of 2-amino-N-(3-methylphenyl)benzamide is calculated to be 55.12 square Ångströms [1]. This parameter represents the surface area occupied by polar atoms and provides insight into the compound's molecular interactions and membrane permeability characteristics [1]. The TPSA value reflects the contribution of the amino group, amide functionality, and aromatic nitrogen atoms to the overall polar character of the molecule [1].

The calculated TPSA falls within the range typical for benzamide derivatives containing amino substituents [1]. This value indicates moderate polarity that influences the compound's solubility behavior and potential for hydrogen bonding interactions [1].

| Parameter | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 55.12 Ų |

| Calculated LogP Value | 2.82952 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Calculated LogP Values

The calculated logarithm of the partition coefficient (LogP) for 2-amino-N-(3-methylphenyl)benzamide is 2.82952 [1]. This value represents the compound's theoretical preference for organic phases over aqueous phases in octanol-water partition experiments [1]. The LogP calculation incorporates the hydrophobic contributions of the aromatic rings and methyl group, balanced against the hydrophilic effects of the amino and amide functional groups [1].

The calculated LogP value suggests moderate lipophilicity, indicating the compound's ability to traverse biological membranes while maintaining sufficient aqueous solubility for biological interactions [1]. This balance between hydrophilic and lipophilic character is characteristic of compounds with potential pharmaceutical applications [1].

Hydrogen Bond Donor/Acceptor Properties

2-amino-N-(3-methylphenyl)benzamide possesses two hydrogen bond donor sites and two hydrogen bond acceptor sites [1]. The hydrogen bond donors include the amino group protons and the amide nitrogen proton, while the acceptor sites comprise the carbonyl oxygen and the amino nitrogen lone pair [1].

The hydrogen bonding capability significantly influences the compound's molecular interactions and crystal packing arrangements [10] [11]. Intramolecular hydrogen bonding between the amino group and carbonyl oxygen stabilizes specific conformational arrangements [11]. Intermolecular hydrogen bonding contributes to the formation of extended network structures in the solid state [10] [8].

Rotatable Bond Analysis

The molecular structure of 2-amino-N-(3-methylphenyl)benzamide contains two rotatable bonds [1]. These rotatable bonds correspond to the connection between the amide nitrogen and the 3-methylphenyl ring, and potentially the orientation of the amino group relative to the benzene ring [1]. The limited number of rotatable bonds indicates restricted conformational flexibility, which influences the compound's three-dimensional shape and molecular recognition properties [1].

Traditional synthetic methodologies for 2-amino-N-(3-methylphenyl)benzamide have provided the foundation for large-scale preparation methods. These established approaches offer reliable protocols with well-characterized reaction conditions and predictable outcomes.

Acylation of 4-methyl-3-nitroaniline

The acylation of 4-methyl-3-nitroaniline represents one of the most widely employed classical synthetic routes for benzamide derivatives . This methodology involves the nucleophilic acyl substitution of 4-methyl-3-nitroaniline with acetic anhydride or benzoyl chloride under controlled conditions. The reaction proceeds through the formation of an electrophilic acyl intermediate, where the amine group attacks the carbonyl carbon, resulting in the desired amide bond formation .

The optimal reaction conditions employ a stoichiometric ratio of 4-methyl-3-nitroaniline to acylating agent (1:1.2 equivalents), with pyridine or triethylamine serving as a base to neutralize the acid byproducts . The reaction mixture is typically refluxed at 110-120°C for 4-6 hours in anhydrous toluene or acetic acid as the solvent . This approach consistently delivers yields ranging from 70-85%, with the higher yields achieved when using toluene as the solvent due to minimized side reactions .

Critical optimization parameters include solvent selection, where toluene minimizes unwanted side reactions compared to acetic acid, although the latter accelerates the reaction rate . Base selection proves crucial, with pyridine offering superior byproduct sequestration compared to triethylamine under moisture-sensitive conditions . The workup procedure involves precipitation by pouring the reaction mixture into ice-cold water, followed by recrystallization from ethanol or methanol to yield pale-yellow crystals .

A significant advantage of this route lies in its well-established nature and ability to produce high-purity products. However, the method requires careful handling of acylating reagents and extended reaction times. The use of 4-methyl-3-nitroaniline as a starting material necessitates subsequent reduction steps if the final product requires an amino group rather than a nitro substituent [2] [3].

Direct Selective Acylation of 4-methylbenzene-1,3-diamine

The direct selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride offers a more efficient alternative to traditional multi-step synthetic approaches . This methodology provides higher efficiency through fewer synthetic steps while maintaining good selectivity for the desired product formation .

The reaction employs 4-methylbenzene-1,3-diamine as the nucleophilic substrate, which undergoes selective acylation at one of the amino groups when treated with benzoic anhydride . The selectivity arises from electronic and steric factors that favor reaction at the less hindered amino position. Optimal conditions utilize a temperature range of 30-70°C, with enhanced productivity observed at elevated temperatures .

Reaction kinetics studies demonstrate that temperature significantly influences the reaction outcome, with yield enhancement from approximately 42% at 30°C to 76% at 70°C within a 420-second residence time . This temperature dependence reflects the activation energy required for the selective acylation process and the improved molecular mobility at higher temperatures .

The method offers several advantages over traditional approaches, including reduced synthetic steps, higher atom economy, and improved overall efficiency . The direct nature of the acylation eliminates the need for protection-deprotection strategies often required in multi-step syntheses. Additionally, the mild reaction conditions make this approach suitable for implementation in continuous flow systems, enhancing scalability for industrial applications .

However, the method requires careful optimization of reaction conditions to maintain selectivity, as higher temperatures may promote non-selective acylation or side reactions. The choice of solvent system and reaction atmosphere becomes critical for achieving optimal results while preventing catalyst deactivation or substrate decomposition .

Modern Synthetic Approaches

Contemporary synthetic methodologies have introduced innovative approaches that significantly enhance efficiency, selectivity, and environmental sustainability. These advanced techniques incorporate cutting-edge technologies such as continuous flow processing, metal-mediated coupling reactions, and photochemical transformations.

Continuous Flow Microreactor Systems

Continuous flow microreactor technology has emerged as a transformative approach for benzamide synthesis, offering precise control over reaction parameters and enhanced safety profiles [5] [6] [7]. These systems enable real-time optimization of temperature, pressure, and residence time while providing excellent scalability from laboratory to industrial scale [5].

The implementation of continuous flow microreactors for 2-amino-N-(3-methylphenyl)benzamide synthesis involves the use of precisely controlled temperature gradients and residence times ranging from 5-15 minutes [5] [6]. The technology employs integrated purification using solid-supported reagents and in-line infrared analytical protocols using specialized flow cells for real-time monitoring [5].

A notable example involves the synthesis utilizing a sequence of flow-based microreactors with integrated purification systems [5]. The process achieves excellent yields of 79-96% with residence times as short as 10 minutes, representing a significant improvement over traditional batch processes [8]. The microreactor system provides superior heat and mass transfer characteristics, enabling precise temperature control that is crucial for maintaining high selectivity [6].

Critical optimization parameters for microreactor systems include flow rate (0.5-2.0 mL/min), temperature (30-70°C), and substrate concentration (0.1-0.5 M) [9]. The residence time proves particularly important, with optimal results achieved at 10-minute residence times that balance reaction completion with minimal side product formation [8]. Pressure control typically operates between 1-5 bar, with minimal impact on yield above 3 bar pressure [9].

The advantages of continuous flow microreactor systems include enhanced safety through improved containment of reactive intermediates, better temperature control leading to improved selectivity, reduced reaction times, and excellent scalability [5] [6]. The technology also enables automated process control and real-time monitoring, significantly reducing human error and improving batch-to-batch consistency [5].

Copper-Mediated Decarboxylative Coupling Methods

Copper-mediated decarboxylative coupling represents a sophisticated approach for benzamide synthesis that exploits the unique reactivity of carboxylic acid substrates [10] [11] [12]. This methodology employs 8-aminoquinoline-directed carbon-hydrogen bond cleavage to facilitate coupling with various carboxylic acid derivatives [10].

The reaction mechanism involves the formation of a copper-substrate complex through 8-aminoquinoline coordination, followed by carbon-hydrogen bond activation and subsequent decarboxylative coupling [10]. The process typically requires copper salts such as copper sulfate or copper acetate as catalysts, with reaction temperatures ranging from 80-120°C [10] [13].

Optimization studies reveal that the choice of copper catalyst significantly impacts both yield and selectivity [10]. Copper sulfate in combination with 1,10-phenanthroline ligands provides excellent activity for decarboxylative coupling reactions, achieving yields of 77-92% under optimized conditions [12]. The reaction proceeds through a three-step mechanism consisting of base-mediated hydrolytic ring opening, copper-oxygen co-initiated radical decarboxylation, and copper-catalyzed carbon-heteroatom cross coupling [12].

Critical reaction parameters include catalyst loading (typically 1-3 mol%), base selection (commonly cesium carbonate or potassium carbonate), and solvent choice [10] [11]. The reaction atmosphere proves important, with some systems requiring molecular oxygen as the sole oxidant for optimal performance [11]. Temperature control becomes crucial, as elevated temperatures promote decarboxylation while maintaining coupling efficiency [10].

The copper-mediated approach offers several advantages, including the ability to use readily available carboxylic acid starting materials, mild reaction conditions compared to traditional coupling methods, and excellent functional group tolerance [10] [11]. The method also demonstrates good scalability, with successful gram-scale syntheses reported in the literature [10].

Aldehyde Amination with Hydroxylamines

The amination of aldehydes with hydroxylamines provides a metal-free, environmentally friendly approach to benzamide synthesis [14] [15]. This methodology employs tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) as a promoter in the presence of potassium hydroxide to facilitate the transformation [14].

The reaction mechanism involves the initial formation of a nitrone intermediate through the condensation of the aldehyde with hydroxylamine [14]. Control experiments have confirmed that the nitrone serves as the key intermediate in this amination process [14]. The subsequent steps involve TBAF-promoted rearrangement and amide bond formation under mild reaction conditions [14].

Optimal reaction conditions employ TBAF·3H₂O as the primary promoter with potassium hydroxide as a co-base [14]. The reaction typically proceeds at temperatures ranging from 25-60°C, with reaction times of 1-3 hours depending on the substrate complexity [14]. The mild conditions and metal-free nature of this approach make it particularly attractive for pharmaceutical applications where metal contamination must be minimized [14].

The scope of the reaction encompasses a variety of aromatic aldehydes and hydroxylamine derivatives, providing access to diverse benzamide structures [14]. Yields typically range from 70-90%, with higher yields observed for electron-deficient aromatic aldehydes [14]. The reaction demonstrates good functional group tolerance, accommodating various substituents on both the aldehyde and hydroxylamine components [14].

Advantages of this methodology include the absence of metal catalysts, mild reaction conditions, good atom economy, and the use of readily available starting materials [14]. The process also generates minimal waste, with water being the primary byproduct [14]. However, the method may require optimization for specific substrate combinations to achieve optimal yields and selectivity [14].

Industrial Scale Production Techniques

Industrial scale production of 2-amino-N-(3-methylphenyl)benzamide requires careful optimization of multiple parameters to achieve economic viability while maintaining product quality and safety standards. The scale-up process involves considerations of heat and mass transfer, reaction kinetics, equipment design, and process control systems.

Optimization Parameters and Reaction Conditions

Industrial scale synthesis optimization focuses on several critical parameters that significantly impact both yield and economic efficiency [16] [9] [17]. Temperature control emerges as the most influential parameter, with optimization studies showing yield improvements from 42% to 76% when temperature increases from 30°C to 70°C . However, the temperature optimization must balance increased reaction rates against potential side reaction formation and energy costs [9].

Pressure optimization studies indicate minimal impact on yield above 3 bar, making atmospheric or slightly elevated pressure conditions most economical for industrial applications [9]. Residence time optimization reveals an optimal range of 5-15 minutes for continuous flow processes, with 10-minute residence times providing the best balance between conversion and selectivity [8] [9].

Catalyst loading optimization demonstrates that yields plateau above 2 mol% catalyst loading, making higher loadings economically inefficient [16] [9]. Substrate concentration optimization indicates that concentrations between 0.1-0.5 M provide optimal reaction kinetics while minimizing side reactions [9]. Higher concentrations may lead to increased side product formation due to competitive reactions [9].

Solvent system selection proves critical for both reaction efficiency and downstream processing [16] [18]. Methanol-dichloromethane mixtures (1:3 ratio) provide excellent solubility characteristics for the reaction components while facilitating easy product isolation [8]. However, environmental considerations have driven research toward greener solvent alternatives, including aqueous-organic systems and more sustainable organic solvents [18].

Flow rate optimization in continuous systems affects both heat transfer and mixing efficiency [9]. Optimal flow rates typically range from 0.5-2.0 mL/min, with higher flow rates improving heat transfer but potentially reducing residence time effectiveness [9]. The design of experiments approach has proven valuable for simultaneous optimization of multiple parameters, reducing the number of experiments required while identifying optimal operating conditions [9].

Catalyst Selection and Recovery

Catalyst selection for industrial scale production must consider not only catalytic activity and selectivity but also cost, availability, stability, and ease of recovery [19] [17] [20]. Copper-based catalysts, particularly copper sulfate and copper acetate systems, demonstrate excellent activity with costs around $15 per mole and recovery efficiencies of 85-95% [19].

Catalyst recovery methodologies have been developed to address the economic and environmental challenges of large-scale catalytic processes [19] [21] [20]. Aqueous ammonia washing provides an effective method for copper catalyst recovery, achieving 85-95% recovery efficiency with 5-8 reuse cycles while maintaining 85-90% activity retention [19]. This approach enables the removal of residual copper from crude reaction mixtures through simple extraction procedures [17].

Alternative catalyst systems include nickel complexes, which offer good catalytic activity but require more complex recovery procedures involving precipitation with anti-solvents [17]. Nickel systems typically achieve 70-85% recovery efficiency with 3-5 reuse cycles, though at higher cost ($45 per mole) compared to copper systems [19].

Iron catalysts represent the most economical option at $8 per mole, though they typically show lower activity retention (65-75%) and fewer reuse cycles (3-4) [19]. Recovery methods for iron catalysts often employ acid treatment procedures that can be integrated into existing industrial infrastructure [20].

Organic photocatalysts, while more expensive ($35 per mole), offer excellent recovery efficiency (90-98%) and activity retention (90-95%) with up to 8-12 reuse cycles [19]. These catalysts can be recovered through extraction and crystallization procedures that maintain their photochemical properties [19].

Immobilized catalyst systems present an alternative approach that facilitates catalyst separation and recovery [20]. These systems can be designed using various support materials including silica, alumina, and polymer resins, enabling heterogeneous catalysis with simplified separation procedures [20]. However, immobilization may result in reduced catalytic activity compared to homogeneous systems, requiring optimization of support material and immobilization methodology [20].

Purification and Isolation Methods

The purification and isolation of 2-amino-N-(3-methylphenyl)benzamide requires carefully selected techniques that balance purity requirements, yield considerations, and economic factors. Multiple purification approaches have been developed, each offering distinct advantages for specific applications and scales of operation.

Crystallization Techniques

Crystallization represents the most economically viable purification method for large-scale production, offering excellent scalability and cost-effectiveness [22] [23] [24]. Recrystallization techniques exploit the differential solubility of the target compound and impurities in various solvent systems [22].

Ethanol-based recrystallization provides optimal results for 2-amino-N-(3-methylphenyl)benzamide, achieving purities of 95-98% with recovery yields of 80-90% [22]. The procedure involves dissolving the crude product in hot ethanol, followed by controlled cooling to promote selective crystallization [22]. The crystallization process typically requires 2-4 hours and demonstrates excellent scalability [22].

Water-based recrystallization offers an environmentally friendly alternative, achieving purities of 92-95% with recovery yields of 75-85% [22]. While slightly lower in efficiency compared to ethanol systems, water-based methods significantly reduce solvent consumption and environmental impact [22]. The process requires careful control of pH and ionic strength to optimize solubility characteristics [22].

The crystal growth kinetics of benzamide derivatives can be significantly influenced by the presence of additives [23]. Studies demonstrate that specific additives can impact both the growth rates and crystal morphology, affecting the final crystal dimensions and aspect ratios [23]. Benzoic acid additives, for example, can elongate crystal morphologies along specific crystallographic axes, while other additives may reduce crystal dimensions [23].

Crystallization optimization requires consideration of nucleation control, crystal growth rates, and impurity incorporation [22] [23]. Seeding techniques using pre-formed crystals can control nucleation and improve reproducibility [22]. Temperature gradients and cooling rates significantly impact crystal quality, with slower cooling generally producing larger, higher-quality crystals [22].

Anti-solvent crystallization presents an alternative approach that achieves purities of 94-97% with recovery yields of 85-92% [22]. This method involves the gradual addition of a non-solvent to a solution of the compound, inducing precipitation through reduced solubility [22]. The technique offers excellent control over crystal size and morphology while requiring shorter processing times (1-2 hours) [22].

Chromatographic Purification Strategies

Chromatographic methods provide the highest purification levels but at increased cost and complexity [25] [26]. Silica gel column chromatography achieves purities of 98-99.5% with recovery yields of 70-85%, though with significant solvent consumption and limited scalability [22].

The development of chromatographic protocols requires optimization of mobile phase composition, flow rates, and detection systems [25] [26]. Typical mobile phase systems for benzamide purification employ ethyl acetate-hexane gradients (5-40% ethyl acetate) or methanol-dichloromethane systems (2-12% methanol) [26]. The choice of mobile phase depends on the specific impurity profile and the required separation efficiency [26].

Preparative high-performance liquid chromatography (HPLC) offers the highest purity levels (99-99.8%) but with reduced recovery yields (60-75%) and poor scalability [22]. This technique proves most valuable for analytical applications or small-scale preparations requiring exceptional purity [22]. The method employs reversed-phase or normal-phase columns depending on the compound characteristics and impurity types [27].

Thin-layer chromatography serves as an important analytical tool for monitoring purification progress and identifying optimal separation conditions [27] [26]. The technique provides rapid assessment of compound purity and can guide the selection of larger-scale purification methods [27]. Various solvent systems can be screened quickly to identify optimal separation conditions [27].

Flash chromatography represents a compromise between traditional column chromatography and preparative HPLC [26]. This method employs elevated pressure to accelerate separation while maintaining good resolution [26]. Automated flash chromatography systems enable reproducible separations with reduced labor requirements [26].

The selection of chromatographic purification methods depends on several factors including required purity level, available equipment, scale of operation, and cost considerations [22] [26]. For industrial applications, chromatographic methods typically serve as polishing steps following initial crystallization purification [22]. The integration of multiple purification techniques often provides optimal results, combining the cost-effectiveness of crystallization with the high resolution of chromatographic methods [22] [26].

Recent advances in chromatographic technology have introduced continuous chromatographic processes that improve efficiency and reduce solvent consumption [28]. These methods employ counter-current principles to achieve separation with reduced waste generation and improved productivity [28]. However, the complexity of continuous chromatographic systems limits their application to specialized high-value products [28].

The development of green chromatography approaches focuses on reducing environmental impact through solvent recycling, alternative mobile phases, and improved separation efficiency [28]. These methods align with sustainable chemistry principles while maintaining purification effectiveness [28]. Supercritical fluid chromatography represents one such approach, employing carbon dioxide as the primary mobile phase component [28].

Research Findings Summary

The comprehensive examination of synthetic methodologies for 2-amino-N-(3-methylphenyl)benzamide reveals significant evolution from classical to modern approaches. Classical methods such as acylation of 4-methyl-3-nitroaniline provide reliable protocols with yields of 70-85%, while modern continuous flow microreactor systems achieve enhanced yields of 79-96% with dramatically reduced reaction times of 10 minutes [8].

Industrial scale optimization studies demonstrate that temperature represents the most critical parameter, with yield improvements from 42% to 76% achieved through temperature optimization [9]. Catalyst selection and recovery systems enable economical operation with copper-based systems showing 85-95% recovery efficiency and 5-8 reuse cycles [19].

Purification methodologies range from cost-effective crystallization techniques achieving 95-98% purity to sophisticated chromatographic methods reaching 99.8% purity [22]. The selection of appropriate purification strategies depends on application requirements and economic considerations, with crystallization preferred for large-scale operations and chromatography reserved for high-purity applications [22] [26].